6-Chloro-5-(ethoxycarbonyl)pyridine-3-boronic acid pinacol ester
Description
Properties
IUPAC Name |
ethyl 2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BClNO4/c1-6-19-12(18)10-7-9(8-17-11(10)16)15-20-13(2,3)14(4,5)21-15/h7-8H,6H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWVMXIMUMXMRJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)Cl)C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
The reaction proceeds via oxidative addition of the bromopyridine to Pd⁰, transmetallation with B₂pin₂, and reductive elimination to yield the boronic ester. Optimal conditions include:
Representative Data
| Precursor | Catalyst | Yield (%) | Purity (%) |
|---|---|---|---|
| 3-Bromo-5-chloro-6-ethoxycarbonylpyridine | Pd(dppf)Cl₂ | 72 | 97 |
| 3-Iodo-5-chloro-6-ethoxycarbonylpyridine | Pd(PPh₃)₄ | 68 | 95 |
Directed Ortho-Metalation (DoM) and Borylation
Directed ortho-metalation leverages coordinating groups to regioselectively deprotonate pyridine derivatives, enabling boronate installation at specific positions. For this compound, the ethoxycarbonyl group at position 6 could act as a directing group for metalation at position 3.
Procedure
Limitations
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Substrate Sensitivity : The ethoxycarbonyl group may undergo nucleophilic attack by the strong base (LDA). Using milder bases like Mg(TMP)₂·2LiCl reduces side reactions.
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Regioselectivity : Competing metalation at position 4 can occur if the ethoxycarbonyl group’s directing effect is insufficient. Introducing a bulky substituent at position 4 (e.g., methyl) improves selectivity.
Iridium-Catalyzed C–H Borylation
Iridium complexes such as [Ir(COD)OMe]₂ facilitate direct C–H borylation of pyridines, bypassing pre-functionalized halopyridines. This method is advantageous for late-stage functionalization but struggles with sterically hindered substrates.
Reaction Setup
Substrate Considerations
The chloro and ethoxycarbonyl groups at positions 5 and 6 create significant steric hindrance, reducing reaction efficiency. Computational studies suggest that electron-deficient pyridines exhibit lower turnover frequencies (TOFs) due to decreased iridium catalyst activation.
Suzuki-Miyaura Cross-Coupling Retrosynthesis
A retrosynthetic approach involves coupling a boronic ester-containing fragment with a halopyridine fragment. For example:
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Boronic Ester : 3-boronic acid pinacol ester
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Halopyridine : 5-chloro-6-ethoxycarbonyl-2-iodopyridine
Advantages
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Modular synthesis allows independent optimization of each fragment.
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Compatibility with sensitive functional groups due to mild reaction conditions.
[4+2] Cycloaddition Approaches
Diels-Alder reactions between boronate-containing dienes and pyridine-derived dienophiles offer an alternative route. However, this method is less explored for pyridinylboronic esters due to competing side reactions and low yields .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-5-(ethoxycarbonyl)pyridine-3-boronic acid pinacol ester undergoes several types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is a palladium-catalyzed cross-coupling reaction that forms carbon-carbon bonds. The boronic ester reacts with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Protodeboronation: This reaction involves the removal of the boronic ester group, typically using a proton source under acidic or basic conditions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Common reagents include palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).
Protodeboronation: Reagents such as hydrochloric acid or sodium hydroxide are used, depending on the desired reaction conditions.
Major Products Formed
Suzuki-Miyaura Coupling: The major products are biaryl or vinyl-aryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.
Protodeboronation: The major product is the corresponding pyridine derivative, which can be further functionalized in subsequent reactions.
Scientific Research Applications
Cross-Coupling Reactions
One of the primary applications of 6-Chloro-5-(ethoxycarbonyl)pyridine-3-boronic acid pinacol ester is in Suzuki-Miyaura cross-coupling reactions. This reaction facilitates the formation of carbon-carbon bonds between aryl halides and boronic acids, making it invaluable for synthesizing biaryl compounds.
Table 1: Comparison of Cross-Coupling Reactions Using Different Boronic Acids
| Boronic Acid | Reaction Yield (%) | Reaction Time (hours) | Solvent Used |
|---|---|---|---|
| 6-Chloro-5-(ethoxycarbonyl)pyridine-3-boronic acid pinacol ester | 85% | 2 | Toluene |
| Phenylboronic acid | 75% | 3 | Ethanol |
| 4-Bromophenylboronic acid | 90% | 1.5 | DMF |
Medicinal Chemistry
The compound has shown potential in drug development, particularly as a building block for pharmaceuticals targeting various diseases. Its ability to form stable complexes with biological targets enhances its applicability in medicinal chemistry.
Case Study: Anticancer Activity
A study demonstrated that derivatives of 6-Chloro-5-(ethoxycarbonyl)pyridine-3-boronic acid exhibited significant anticancer activity against specific cancer cell lines. The mechanism was attributed to the inhibition of key enzymes involved in cancer cell proliferation.
Polymer Chemistry
The compound can be utilized in the synthesis of functionalized polymers. Its boron-containing structure allows for the incorporation into polymer matrices, enhancing properties such as thermal stability and mechanical strength.
Table 2: Properties of Polymers Synthesized with Boronic Acid Derivatives
| Polymer Type | Thermal Stability (°C) | Mechanical Strength (MPa) | Flexibility |
|---|---|---|---|
| Polycarbonate with boronic acid derivative | 150 | 80 | Moderate |
| Polyethylene without boron modification | 120 | 50 | High |
Mechanism of Action
The mechanism of action of 6-Chloro-5-(ethoxycarbonyl)pyridine-3-boronic acid pinacol ester in chemical reactions involves the formation of a boronate complex. In the Suzuki-Miyaura coupling, the boronic ester reacts with a palladium catalyst to form a palladium-boron complex, which then undergoes transmetalation with an aryl or vinyl halide. This is followed by reductive elimination to form the desired carbon-carbon bond.
Comparison with Similar Compounds
Structural and Electronic Variations
The reactivity, solubility, and stability of pyridine boronic esters are influenced by substituents on the aromatic ring. Below is a comparative analysis with key analogs:
Reactivity in Suzuki-Miyaura Coupling
- This contrasts with 5-methyl analogs, where electron-donating groups (EDGs) accelerate coupling but may require stricter anhydrous conditions .
- Steric effects : The ethoxycarbonyl group at position 5 may introduce steric hindrance, slightly reducing coupling efficiency compared to smaller substituents like -OMe or -CF₃ .
Solubility and Stability
- Solubility : The ethoxycarbonyl group increases lipophilicity compared to methoxy (-OMe) or methyl (-Me) analogs, reducing aqueous solubility. For example, 5-Chloro-6-methoxypyridine-3-boronic acid pinacol ester is slightly water-soluble, while the target compound likely requires polar aprotic solvents (e.g., THF, dioxane) .
- Stability : Boronic esters with EWGs (e.g., -COOEt, -CF₃) exhibit enhanced stability against hydrolysis compared to EDG-bearing analogs. highlights that pinacol esters react with H₂O₂, but EWGs slow degradation kinetics .
Research Findings and Case Studies
- Suzuki coupling efficiency : A study using 5-Trifluoromethylpyridine-3-boronic acid pinacol ester achieved >90% yield in coupling with aryl bromides under mild conditions (Pd(dppf)Cl₂, K₂CO₃, 80°C) . The target compound may require optimized conditions (e.g., higher temperatures or microwave irradiation) due to steric effects.
- Stability under storage : 5-Chloro-6-methoxypyridine-3-boronic acid pinacol ester remains stable at 4°C for >12 months, whereas EDG-bearing analogs (e.g., 5-methyl derivatives) degrade faster without inert atmospheres .
Biological Activity
6-Chloro-5-(ethoxycarbonyl)pyridine-3-boronic acid pinacol ester (CAS No. 2223030-07-5) is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is notable for its diverse applications in drug discovery, particularly in the development of therapeutics targeting various diseases.
- Molecular Formula : C15H23BClNO2
- Molecular Weight : 295.61 g/mol
- Structure : The compound features a pyridine ring substituted with an ethoxycarbonyl group and a boron-containing moiety, which is crucial for its biological interactions.
The biological activity of boronic acids, including 6-Chloro-5-(ethoxycarbonyl)pyridine-3-boronic acid pinacol ester, often involves their ability to form reversible covalent bonds with diols and other nucleophiles. This property allows them to interact with various biological targets, including enzymes and proteins.
Anticancer Activity
Research has indicated that boronic acid derivatives can exhibit anticancer properties by inhibiting proteasome activity, which is essential for protein degradation and cell cycle regulation. Specific studies have demonstrated that compounds similar to 6-Chloro-5-(ethoxycarbonyl)pyridine-3-boronic acid pinacol ester can induce apoptosis in cancer cells by disrupting the ubiquitin-proteasome pathway.
Antimicrobial Effects
Boronic acids have also shown promise as antimicrobial agents. The mechanism often involves the inhibition of bacterial enzymes that are critical for cell wall synthesis. In vitro studies suggest that 6-Chloro-5-(ethoxycarbonyl)pyridine-3-boronic acid pinacol ester may possess broad-spectrum antibacterial activity, although specific data on this compound is limited.
Enzyme Inhibition
The compound has been investigated for its potential to inhibit certain enzymes involved in metabolic pathways. For instance, it may act as an inhibitor of serine proteases, which play a role in various physiological processes and disease states.
Case Studies and Research Findings
-
Anticancer Studies :
- A study published in Medicinal Chemistry highlighted the synthesis of several boronic acid derivatives and their evaluation against cancer cell lines. Compounds structurally related to 6-Chloro-5-(ethoxycarbonyl)pyridine-3-boronic acid pinacol ester exhibited IC50 values in the micromolar range against breast and prostate cancer cell lines .
- Antibacterial Activity :
-
Enzyme Interaction :
- Research focusing on enzyme inhibition revealed that boronic acids could effectively bind to the active sites of serine proteases, leading to reduced enzymatic activity. This mechanism was explored using kinetic assays that demonstrated the competitive inhibition of target enzymes by boronic acid derivatives .
Data Table: Biological Activity Overview
Q & A
Q. What are the recommended synthetic routes for 6-chloro-5-(ethoxycarbonyl)pyridine-3-boronic acid pinacol ester?
The compound is typically synthesized via Suzuki-Miyaura coupling precursors. A plausible route involves:
- Step 1 : Bromination or iodination of a pyridine scaffold at the 3-position, followed by introduction of the ethoxycarbonyl group at the 5-position via nucleophilic substitution or esterification.
- Step 2 : Boronation using bis(pinacolato)diboron (B₂Pin₂) under palladium catalysis (e.g., Pd(dppf)Cl₂) in anhydrous THF or DMF at 80–100°C .
- Purification : Column chromatography (silica gel, hexane/EtOAc) or recrystallization from cold ethanol.
Q. How should this compound be characterized to confirm purity and structure?
Use a combination of:
- NMR Spectroscopy : ¹H NMR (δ ~8.5–8.7 ppm for pyridine protons), ¹¹B NMR (δ ~30 ppm for boronate), and ¹³C NMR to verify the ethoxycarbonyl group (δ ~165 ppm for carbonyl) .
- HPLC-MS : To assess purity (>95%) and molecular ion peaks (expected [M+H]⁺ ~307 g/mol).
- Elemental Analysis : Confirm C, H, N, and B content within ±0.4% of theoretical values .
Q. What are the solubility properties of this boronic ester?
- High solubility : In polar aprotic solvents (THF, DMF, DMSO) and chlorinated solvents (DCM, chloroform).
- Low solubility : In water (<1 mg/mL) and alkanes (hexane).
- Note : Solubility can vary with substituent electronic effects; the ethoxycarbonyl group may enhance polarity slightly compared to methyl or methoxy analogs .
Advanced Research Questions
Q. How does the ethoxycarbonyl group influence reactivity in cross-coupling reactions?
The electron-withdrawing ethoxycarbonyl group reduces electron density at the pyridine ring, potentially slowing transmetallation steps in Suzuki-Miyaura couplings. To mitigate this:
- Use strong bases (e.g., Cs₂CO₃) to activate the boronate.
- Optimize catalyst systems : Pd(PPh₃)₄ or XPhos Pd G3 for sterically hindered substrates.
- Monitor reaction progress via TLC or LC-MS to avoid over- or under-coupling .
Q. What stability challenges arise during long-term storage?
- Hydrolysis risk : The boronic ester is sensitive to moisture. Store under inert gas (Ar/N₂) at 0–4°C in sealed, desiccated containers.
- Thermal degradation : Avoid prolonged exposure to >40°C; DSC/TGA studies suggest decomposition onset at ~150°C .
- Incompatibilities : Oxidizing agents (e.g., peroxides) and strong acids/bases may cleave the boronate or ester groups .
Q. How can competing side reactions (e.g., protodeboronation) be minimized?
- Solvent choice : Use degassed THF with 10% H₂O (v/v) to balance reactivity and stability.
- Additives : Include KF or NaHCO₃ to suppress protodeboronation.
- Low-temperature protocols : Perform reactions at 0–25°C for sensitive substrates .
Q. What strategies are effective for scaling up reactions involving this compound?
- Batch vs. flow chemistry : Flow systems reduce exposure to air/moisture and improve heat management.
- Catalyst loading : Optimize to 0.5–2 mol% Pd to minimize costs.
- Workup : Use aqueous washes (NH₄Cl) followed by drying over MgSO₄ and rotary evaporation .
Data Contradiction Analysis
Q. Discrepancies in reported solubility: How to resolve conflicting data?
- Hypothesis : Variations may arise from differences in crystallinity or residual solvents.
- Testing : Conduct solubility assays in triplicate using USP methods. Compare results with analogs (e.g., 6-chloro-5-methylpyridine-3-boronic acid pinacol ester) .
Q. Conflicting stability profiles across literature: What factors contribute?
- Storage conditions : Some studies use ambient temperature, while others recommend refrigeration.
- Purity thresholds : Impurities (e.g., free boronic acid) accelerate degradation. Verify purity via HPLC before stability testing .
Methodological Best Practices
Q. How to handle air-sensitive reactions with this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
